N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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Overview
Description
N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in various fields such as materials science, medicinal chemistry, and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes due to its fluorescent properties, making it useful in bioimaging and molecular sensing.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to act as a fluorescent probe, enabling the study of intracellular processes and molecular interactions. Additionally, its potential therapeutic effects are mediated through the inhibition of specific enzymes and signaling pathways .
Comparison with Similar Compounds
N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their photophysical and chemical properties.
Coumarin-153: A well-known fluorescent probe with different structural features but similar applications in bioimaging and molecular sensing.
Rhodamine 6G: Another fluorescent dye with distinct structural characteristics but comparable uses in scientific research.
The uniqueness of N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide lies in its specific combination of photophysical properties and chemical reactivity, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C14H11N5O2 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
[(Z)-[amino(pyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] benzoate |
InChI |
InChI=1S/C14H11N5O2/c15-12(11-9-17-19-8-4-7-16-13(11)19)18-21-14(20)10-5-2-1-3-6-10/h1-9H,(H2,15,18) |
InChI Key |
SFCMDXQJTLJWHJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/C2=C3N=CC=CN3N=C2)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=C3N=CC=CN3N=C2)N |
Origin of Product |
United States |
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